molecular formula C15H15N3O3S B2524730 3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097903-43-8

3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2524730
CAS No.: 2097903-43-8
M. Wt: 317.36
InChI Key: UEMUXCAKIAIJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and Treatment Efficacy

The oxazolidinone class, including compounds such as Linezolid, demonstrates significant antibacterial activity against a wide range of Gram-positive bacteria. This includes efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid, an example of this class, has been compared to vancomycin in treating nosocomial pneumonia, showing equivalent clinical and microbiological success rates, indicating its potential as a valuable treatment option for infections caused by resistant bacteria (Rubinstein et al., 2001).

Mechanisms of Action

Linezolid inhibits bacterial protein synthesis by binding to the bacterial 23S ribosomal RNA of the 50S subunit, a mechanism of action that is distinct from other antibacterial agents. This mode of action contributes to its effectiveness against bacteria that are resistant to other antibiotics. The compound's impact on mitochondrial protein synthesis in humans has also been studied, shedding light on its metabolic effects and potential side effects, such as lactic acidosis, which can arise from prolonged treatment durations (Palenzuela et al., 2005).

Pharmacokinetics and Patient Management

The pharmacokinetics of oxazolidinones, including absorption, distribution, metabolism, and excretion, are crucial for optimizing their use in clinical settings. Studies have shown that these compounds are well-absorbed, with significant distribution volumes and clearance rates that are influenced by patient-specific factors such as body weight and renal function. This information is vital for adjusting dosages in special populations, such as patients with renal impairment, to mitigate the risk of toxicity and ensure efficacy (Brier et al., 2003).

Clinical Applications and Safety

The clinical applications of oxazolidinones extend beyond treating bacterial infections to include potential uses in managing diseases with an inflammatory component, given their mechanism of action. However, the safety profile, including the risk of thrombocytopenia and neuropathy with prolonged use, underscores the importance of careful patient monitoring during treatment (Lodise et al., 2014).

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14(10-1-2-12-13(7-10)22-9-16-12)17-4-3-11(8-17)18-5-6-21-15(18)20/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMUXCAKIAIJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.